DISODIUM PAMIDRONATE

説明

Disodium Pamidronate is a bisphosphonate available in 30 mg, 60 mg, or 90 mg vials for intravenous administration . It is used for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . The principal pharmacologic action of pamidronate disodium is inhibition of bone resorption .

Synthesis Analysis

Pamidronate Disodium is synthesized by combining pamidronic acid and sodium hydroxide . A study has shown that a new amide bond was formed between the hydroxyl end groups of the synthesized copolymer carriers and an amine group of pamidronate .Molecular Structure Analysis

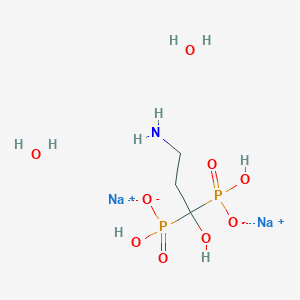

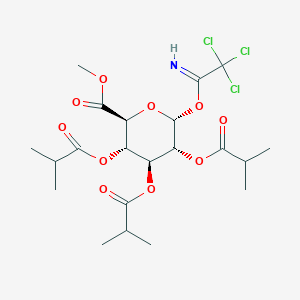

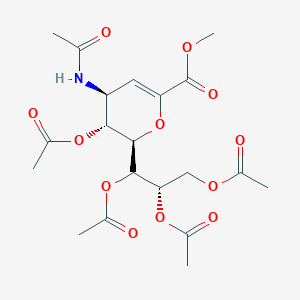

The molecular formula of Disodium Pamidronate is C3H9NO7P2Na2 . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Chemical Reactions Analysis

A study has shown that the physico-chemical properties of the copolymer matrices depend on the kinetic release of PAM from the synthesized branched copolymer conjugate-coated hydroxyapatite granules doped with selenite ions . Another study has developed an HPLC method with pre-column derivatization for the determination of disodium pamidronate for injection .Physical And Chemical Properties Analysis

Disodium Pamidronate is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .科学的研究の応用

Treatment of Resorptive Bone Disease : Disodium pamidronate is effective in various conditions characterized by pathologically enhanced bone turnover. These include Paget's disease, hypercalcemia of malignancy, osteolytic bone metastasis, steroid-induced osteoporosis, and idiopathic osteoporosis. It's particularly effective in restoring normocalcaemia in patients with hypercalcemia of malignancy associated with bone metastases (Fitton & McTavish, 1991).

Use in Juvenile Osteoporosis : Intravenous disodium pamidronate has shown positive results in children with vertebral osteoporosis, providing rapid pain relief and significant increases in lumbar spine bone density (Shaw, Boivin, & Crabtree, 2000).

Sclerosis of Lytic Metastatic Bone Lesions : It's reported to induce sclerosis of lytic bone metastases in patients with various cancers, leading to improved quality of life (Tanaka, Fushimi, Fuji, & Ford, 2004).

Treatment of Tubulointerstitial Nephritis with Fanconi Syndrome : Intravenous pamidronate is used in cases of tubulointerstitial nephritis with Fanconi syndrome, although this application should be closely monitored due to potential renal toxicity (Buysschaert, Cosyns, Barreto, & Jadoul, 2003).

Anti-myeloma Activity : Studies indicate significant reduction in marrow plasmacytosis and plasma cell labeling index in patients with progressive myeloma, demonstrating its potential anti-myeloma effects (Dhodapkar et al., 1998).

Treatment of Diffuse Sclerosing Osteomyelitis of the Mandible : It has been found to alleviate pain, swelling, and improve mouth opening in patients with diffuse sclerosing osteomyelitis of the mandible (Li, Jia, An, & Zhang, 2020).

Management of Bone Pain Due to Malignancy : Disodium pamidronate plays a significant role in the prevention of skeletal complications and relief of pain in patients with metastatic bone disease due to various cancers (Groff et al., 2001).

Treatment of Hypercalcemia Secondary to Acute Vitamin D Intoxication : It has been successfully used to treat acute, severe hypercalcemia secondary to iatrogenic vitamin D poisoning (Lee & Lee, 1998).

Primary Prevention of Glucocorticoid-Induced Osteoporosis : Early intermittent intravenous administration of disodium pamidronate can effectively prevent glucocorticoid-induced osteoporosis, as assessed by bone mineral density measurements (Boutsen et al., 1997).

Treatment of Bone Metastases in Patients with Breast Cancer : It has been evaluated as a palliative treatment for bone metastases in patients with breast cancer, showing potential benefits (Glover et al., 1994).

Safety And Hazards

将来の方向性

Pamidronate Disodium is being studied in the treatment of other types of cancer . It is also being used in the prevention of bone loss after liver transplantation . Furthermore, it is being used in the treatment of bone damage caused by certain types of cancer such as breast cancer or bone marrow cancer .

特性

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAMKQBOELBRBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H13NNa2O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45358001 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

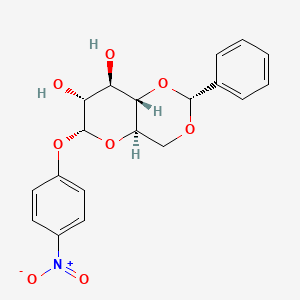

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)